OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE
Overview
Description
Preparation Methods
The synthesis of OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE typically involves the condensation reaction of oxalic acid dihydrazide with 1-naphthaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Chemical Reactions Analysis
OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has been studied for its potential as an antiparasitic agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE can be compared with other similar compounds such as:
- OXALIC BIS(2-PHENYLETHYLIDENE)HYDRAZIDE
- OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE
- OXALIC BIS(FURFURYLIDENE)HYDRAZIDE These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications .
Properties
IUPAC Name |
N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c29-23(27-25-15-19-11-5-9-17-7-1-3-13-21(17)19)24(30)28-26-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H,(H,27,29)(H,28,30)/b25-15+,26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCHFOQJHKCSM-RYQLWAFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=CC=CC2=C1)/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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